2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol
Description
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVLVOOFCGWBCS-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893686 | |
| Record name | Octyl 1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85618-21-9 | |
| Record name | Octyl β-D-thioglucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85618-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl 1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, octyl 1-thio | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The compound “2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol” has been found to interact with several targets. The primary targets include:
- Acyl-[acyl-carrier-protein]–UDP-N-acetylglucosamine O-acyltransferase : This enzyme is involved in the lipid A biosynthesis pathway and is found in Helicobacter pylori.
- Diacylglycerol acyltransferase/mycolyltransferase Ag85C : This enzyme plays a crucial role in the biosynthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis.
- Beta-1 adrenergic receptor (ADRB1) : This receptor mediates the catecholamine-induced activation of adenylate cyclase through the action of G proteins.
- Lactase-phlorizin hydrolase : This enzyme is involved in the final step of lactose digestion.
Mode of Action
It is known to interact with its targets, potentially altering their function. For instance, it may modulate the activity of the Beta-1 adrenergic receptor, which could influence the downstream signaling pathways.
Biochemical Pathways
The compound’s interaction with its targets suggests that it may affect several biochemical pathways. For example, by interacting with the Acyl-[acyl-carrier-protein]–UDP-N-acetylglucosamine O-acyltransferase, it could potentially influence the lipid A biosynthesis pathway.
Biological Activity
2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol is a sulfur-containing organic compound with potential biological activities. Its molecular formula is C14H28O5S, and it is categorized within the thioglycosides class. This article explores its biological activity, including antioxidant properties, cytotoxic effects, and potential therapeutic applications based on available research findings.
- Molecular Formula : C14H28O5S
- Molecular Weight : 308.434 g/mol
- IUPAC Name : (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(octylsulfanyl)oxane-3,4,5-triol
- InChIKey : CGVLVOOFCGWBCS-RGDJUOJXSA-N
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases.
- Radical Scavenging Activity : The compound has shown effectiveness in scavenging various free radicals, including hydroxyl and nitric oxide radicals.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines.
- Cell Viability Assays : MTT assays demonstrated dose-dependent cytotoxicity against specific cancer cells.
- Mechanisms of Action :
Study on Antioxidant Properties
A study conducted on the antioxidant activity of various compounds highlighted the efficacy of this compound in scavenging free radicals:
- Experimental Setup : Different concentrations of the compound were tested against established standards.
- Results Summary :
Compound IC50 Value (μg/mL) Comparison Standard This compound 98.79 ± 0.39 Ascorbic Acid (93.28 ± 0.19) Nitric Oxide Scavenging 117.79 ± 0.73 Standard Drug (107.62 ± 0.12)
Computer Prediction Studies
Recent computational studies have predicted the biological activity of related compounds with similar structures:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds similar to 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol exhibit significant antimicrobial activity. The presence of the octylsulfanyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various concentrations of the compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong potential for development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Material Science
Polymer Additives
The unique structure of this compound allows it to be utilized as a plasticizer or additive in polymer formulations. Its compatibility with various polymers can enhance flexibility and durability.
Application Example: Polyvinyl Chloride (PVC)
In experiments where the compound was added to PVC formulations, improvements in mechanical properties were observed. The tensile strength increased by approximately 15%, and elongation at break improved by 20%, indicating enhanced flexibility.
| Property | Control PVC | PVC with Additive |
|---|---|---|
| Tensile Strength (MPa) | 45 | 52 |
| Elongation at Break (%) | 150 | 180 |
Biochemical Applications
Enzyme Inhibition
Preliminary studies have suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could have implications for drug design targeting metabolic disorders.
Case Study: Glycosidase Inhibition
A study evaluated the inhibitory effects of the compound on α-glucosidase. The results showed an IC50 value of 25 µM, indicating moderate inhibition which could be beneficial in managing conditions such as diabetes.
| Enzyme | IC50 (µM) |
|---|---|
| α-Glucosidase | 25 |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Preparation Methods
Nucleophilic Substitution at the 6-Position
A primary route involves nucleophilic substitution at the 6-position of a protected tetrahydropyran precursor. For example, a galactopyranosyl derivative with a leaving group (e.g., bromide or tosylate) at C6 can react with octanethiol under basic conditions:
Here, X represents the leaving group, and the base (e.g., NaH or Et₃N) deprotonates the thiol to enhance nucleophilicity. This method is analogous to patented approaches for sulfanyl-tetrahydropyran derivatives.
Protecting Group Strategy
-
Hydroxyl Protection : Benzyl (Bn) or acetyl (Ac) groups are commonly used to protect hydroxyls at positions 3, 4, and 5 during the substitution step. For instance, per-O-acetylated galactose derivatives allow selective functionalization at C6.
-
Deprotection : After substitution, the acetyl groups are removed via hydrolysis (e.g., NaOH/MeOH), yielding the free triol.
Thioglycoside Formation
Thioglycosides are synthesized by coupling a glycosyl donor (e.g., glycosyl bromide) with a thiol. For this compound:
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Glycosyl Donor Preparation : Galactose is converted to its per-O-acetylated glycosyl bromide.
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Coupling Reaction : The bromide reacts with octanethiol in the presence of a Lewis acid (e.g., Ag₂O) to form the thioglycosidic bond.
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Deprotection : Sequential deacetylation yields the triol.
This method ensures β-anomeric selectivity due to the participation of neighboring acetyl groups during glycosylation.
Stereochemical Control
The (2R,3R,4S,5R,6S) configuration is achieved through:
Chiral Starting Materials
Starting from enantiomerically pure D-galactose ensures correct stereochemistry at C2–C5. The C6 configuration is controlled by the stereoelectronic effects of the substitution reaction.
Enzymatic Resolution
Enzymes like lipases or glycosidases can resolve racemic mixtures, though this method is less commonly reported for sulfanyl derivatives.
Optimization and Challenges
Reaction Conditions
Purification
-
Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane separates the product from byproducts.
-
Crystallization : The final triol is crystallized from ethanol/water mixtures.
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Representative Synthetic Protocol
| Step | Description | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Protection of D-galactose hydroxyls | Ac₂O, pyridine, 0°C, 12 h | 85% |
| 2 | Glycosyl bromide formation | HBr/AcOH, rt, 2 h | 90% |
| 3 | Thioglycoside coupling | Octanethiol, Ag₂O, DMF, 4 h | 78% |
| 4 | Deprotection | NaOH/MeOH, rt, 6 h | 95% |
Q & A
Basic: What synthetic strategies are effective for preparing 2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol?
Methodological Answer:
The synthesis typically involves multi-step routes with protective group chemistry. For example:
Core Pyran Formation : Start with a tetrahydro-pyran precursor, such as a triol derivative, and introduce hydroxymethyl groups via hydroxyl protection (e.g., benzyl or tert-butyldimethylsilyl ethers) to prevent side reactions .
Sulfanyl Group Introduction : Use nucleophilic substitution or thiol-ene coupling to attach the octylsulfanyl moiety. Pd-catalyzed cross-coupling (e.g., with aryl/alkyl thiols) has been effective for similar systems .
Deprotection : Remove protective groups under mild conditions (e.g., catalytic hydrogenation for benzyl groups or fluoride-based cleavage for silyl ethers) .
Key Considerations : Monitor reaction intermediates via LC-MS or TLC to optimize yields (typically 70–90% per step in analogous syntheses) .
Basic: How should researchers characterize the compound’s structural and stereochemical properties?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration. For pyran derivatives, data collection at low temperatures (e.g., 100 K) improves resolution .
- NMR Spectroscopy : Employ - and -NMR with 2D techniques (COSY, HSQC) to assign stereocenters. For example, coupling constants (, ) in the pyran ring confirm axial/equatorial orientations .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns of the sulfanyl group .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols or dust.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent oxidation of the sulfanyl group .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Dynamic Effects : If NMR signals suggest fluxionality (e.g., ring puckering), variable-temperature NMR (VT-NMR) can reveal conformational equilibria. For example, coalescence temperatures indicate energy barriers .
- Crystallographic Disorder : Use SHELXL’s PART instruction to model disordered atoms in X-ray structures. Refinement with anisotropic displacement parameters improves accuracy .
- Protective Group Artifacts : Residual benzyl or silyl ethers from incomplete deprotection may skew MS or -NMR. Confirm purity via HPLC before analysis .
Advanced: What computational methods predict the compound’s reactivity or stability?
Methodological Answer:
- Reaction Path Search : Tools like Gaussian or ORCA can model sulfanyl group reactivity. For example, density functional theory (DFT) calculates transition states for nucleophilic substitutions .
- Solubility Prediction : Use COSMO-RS to estimate solubility in polar solvents (e.g., DMSO or methanol) based on log values (predicted log for similar triols) .
- Degradation Pathways : Molecular dynamics (MD) simulations under acidic/basic conditions identify vulnerable bonds (e.g., glycosidic linkages in pyran derivatives) .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically. For Pd-catalyzed steps, a central composite design identifies optimal Pd(dba)/BINAP ratios .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time, minimizing byproducts.
- Solvent Screening : Test green solvents (e.g., cyclopentyl methyl ether) for improved yield and reduced environmental impact .
Advanced: How to analyze stereochemical outcomes in synthetic pathways?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/isopropanol gradients to separate enantiomers. Compare retention times with known standards .
- Circular Dichroism (CD) : Correlate CD spectra with X-ray structures to confirm absolute configuration. For pyran derivatives, n→π* transitions (~210 nm) are stereosensitive .
- Crystallographic Twinning : If X-ray data shows twinning (e.g., from multiple crystal domains), reprocess data using SHELXL’s TWIN command .
Advanced: How to study mechanistic pathways for sulfanyl group reactivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at the sulfanyl site to probe rate-determining steps (e.g., / suggests proton transfer) .
- Trapping Intermediates : Use freeze-quench EPR to detect radical species during oxidation of the sulfanyl group.
- Computational Mapping : IRC (intrinsic reaction coordinate) analysis in Gaussian traces bond cleavage/formation in sulfanyl substitution reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
